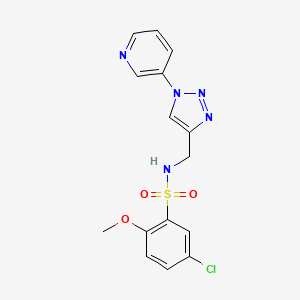
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone, commonly referred to as 3-CFA-1-DMP-1-P, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. The unique chemical structure of 3-CFA-1-DMP-1-P makes it an ideal substrate for a variety of biochemical and physiological studies. In
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds focuses on their synthesis and chemical reactions, which are crucial for developing new materials and pharmaceuticals. For instance, studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveal mechanisms that could be relevant for the synthesis and breakdown of complex organic molecules, including those similar to 3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone. These insights are fundamental in organic chemistry and materials science for creating new compounds with desired properties (Yokoyama, 2015).
Environmental Monitoring and Safety
Research on fluoroalkylether compounds like F-53B, Gen-X, and ADONA, provides important data on the environmental fate, effects, and safety of fluoroorganic compounds. This research is crucial for assessing the environmental impact and safety of chemicals, including those structurally related to 3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone, and for developing safer and more sustainable chemical practices (Munoz et al., 2019).
Pharmaceutical Development
The synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate for manufacturing pharmaceuticals such as flurbiprofen, underscores the importance of fluoroorganic chemistry in drug development. The methodologies developed for synthesizing these intermediates can be applied to the synthesis of other complex molecules, potentially including derivatives of 3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone, facilitating the creation of new drugs and therapeutic agents (Qiu et al., 2009).
properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-12-4-5-14(19)13(18)10-12/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHVSFMSLUDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone | |
CAS RN |
763119-57-9 |
Source


|
| Record name | 3-(3-CHLORO-4-FLUOROANILINO)-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2565405.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)
![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)

![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)


![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)

![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)